molecular formula C30H20O2 B13136501 1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone

1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone

Cat. No.: B13136501
M. Wt: 412.5 g/mol
InChI Key: RZDMVFFPOAWFFF-QVIHXGFCSA-N
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Description

1,1’-([9,9’-Bifluorenylidene]-2,2’-diyl)diethanone: BF-TDCI4 , is a fascinating compound with potential applications in organic photovoltaic cells. Its chemical structure consists of a bifluorenylidene core with four 1,1-dicyanomethylene-3-indanone end-capped groups. Let’s explore its properties and applications further.

Preparation Methods

Synthesis:: The synthesis of BF-TDCI4 involves combining appropriate precursors. Unfortunately, specific synthetic routes for this compound are not widely documented. Researchers typically design custom synthetic strategies based on the desired properties and functional groups.

Industrial Production:: As of now, there is no established industrial-scale production method for BF-TDCI4. research in this area continues, driven by the growing interest in organic electronics.

Chemical Reactions Analysis

Reactivity:: BF-TDCI4 can participate in various chemical reactions due to its conjugated system and electron-accepting properties. Some potential reactions include oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could reduce BF-TDCI4.

    Substitution: BF-TDCI4 may undergo nucleophilic substitution reactions with appropriate nucleophiles.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Further research is needed to explore these aspects comprehensively.

Scientific Research Applications

Organic Photovoltaic Cells:: BF-TDCI4 serves as an electron acceptor in organic photovoltaic cells. When combined with an appropriate electron donor (such as PTB7-Th), it contributes to efficient charge separation and energy conversion. The optimized device using BF-TDCI4 achieved a maximum power conversion efficiency of 4.35% with an open-circuit voltage of 0.87 V .

Mechanism of Action

The exact mechanism by which BF-TDCI4 exerts its effects remains an active area of research. It likely involves interactions with molecular targets and pathways related to charge transport and energy conversion.

Comparison with Similar Compounds

BF-TDCI4’s uniqueness lies in its bifluorenylidene core and the specific arrangement of its end-capped groups. Similar compounds include other electron acceptors used in organic electronics, such as fullerene derivatives and non-fullerene acceptors.

Properties

Molecular Formula

C30H20O2

Molecular Weight

412.5 g/mol

IUPAC Name

1-[(9E)-9-(2-acetylfluoren-9-ylidene)fluoren-2-yl]ethanone

InChI

InChI=1S/C30H20O2/c1-17(31)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)30-26-10-6-4-8-22(26)24-14-12-20(18(2)32)16-28(24)30/h3-16H,1-2H3/b30-29+

InChI Key

RZDMVFFPOAWFFF-QVIHXGFCSA-N

Isomeric SMILES

CC(=O)C1=CC\2=C(C=C1)C3=CC=CC=C3/C2=C\4/C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C

Origin of Product

United States

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